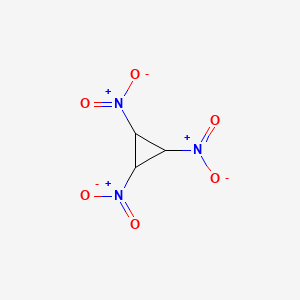

1,2,3-Trinitrocyclopropane

Description

Properties

CAS No. |

837374-99-9 |

|---|---|

Molecular Formula |

C3H3N3O6 |

Molecular Weight |

177.07 g/mol |

IUPAC Name |

1,2,3-trinitrocyclopropane |

InChI |

InChI=1S/C3H3N3O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H |

InChI Key |

YCAORHCEIBVHIX-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,2,3-Trinitrocyclopropane typically involves the nitration of cyclopropane derivatives. One common method includes the reaction of cyclopropane with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pressure to ensure the selective formation of the trinitro compound. Industrial production methods may involve continuous flow reactors to handle the exothermic nature of the nitration process efficiently.

Chemical Reactions Analysis

1,2,3-Trinitrocyclopropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.

Reduction: Reduction reactions typically yield amine derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more nitro groups with other functional groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Trinitrocyclopropane has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of ring strain and nitro group interactions.

Biology: Research is ongoing to explore its potential as a biochemical probe due to its reactive nature.

Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

Industry: The compound is investigated for use in high-energy materials, including explosives and propellants, due to its high energy content and stability under controlled conditions.

Mechanism of Action

The mechanism of action of 1,2,3-Trinitrocyclopropane involves the release of a significant amount of energy upon decomposition. The nitro groups facilitate the formation of reactive intermediates, which then undergo rapid exothermic reactions. The molecular targets and pathways involved include the cleavage of the cyclopropane ring and the formation of nitrogen oxides and other gaseous products.

Comparison with Similar Compounds

Key Observations :

- 1,2,3-Trichlorocyclopropane (C₃H₃Cl₃) exhibits a strained cyclopropane ring with three chlorine atoms, likely influencing its reactivity and stability.

- 1,2,3-Trimethylcyclopropane (C₆H₁₂) has three methyl groups, reducing ring strain and enhancing hydrophobicity. Its molecular weight (84.16 g/mol) and simple structure contrast sharply with halogenated derivatives .

Toxicity and Environmental Impact

Key Findings :

- 1,2,3-Trichloropropane has well-documented toxicity, with animal studies showing liver tumors and reproductive effects. The EPA identifies data gaps in inhalation carcinogenicity and recommends further PBPK modeling .

Key Insights :

- 1,2,3-Trichloropropane is a hazardous byproduct in epoxy manufacturing, driving research into remediation and safer alternatives .

- 1,2,3-Trimethylcyclopropane may serve as a model compound for studying cyclopropane stability in hydrocarbons .

3.

Substituent Effects : Halogenation (e.g., Cl) increases toxicity and environmental persistence, while alkyl groups (e.g., CH₃) reduce reactivity.

Regulatory Gaps: Chlorinated derivatives like 1,2,3-Trichloropropane require stringent regulation due to carcinogenicity, underscoring the need for analogous studies on nitro-substituted cyclopropanes.

Research Priorities : Comparative studies on ring strain, metabolic pathways, and environmental fate are essential for advancing the understanding of cyclopropane derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.